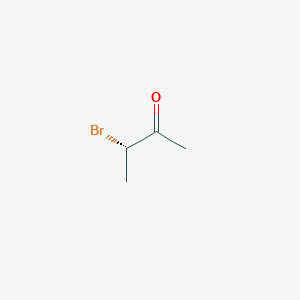

(3S)-3-bromobutan-2-one

Beschreibung

(3S)-3-Bromobutan-2-one is a chiral brominated ketone with the molecular formula C₄H₇BrO and a molar mass of 151.0 g/mol. Its structure consists of a four-carbon chain with a ketone group at position 2 and a bromine atom at position 3, where the stereochemistry is defined as S-configuration.

Eigenschaften

IUPAC Name |

(3S)-3-bromobutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-3(5)4(2)6/h3H,1-2H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBOUFHCTIFWHN-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(3S)-3-bromobutan-2-one serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for multiple reactions, including:

- Halogenation Reactions : The compound can undergo further halogenation at the α-position, leading to the formation of more complex structures. This property is exploited in synthesizing various halogenated derivatives, which are essential in medicinal chemistry .

- Formation of Derivatives : The compound's ability to form derivatives makes it useful for creating diverse chemical entities. For instance, it has been utilized in the synthesis of 3-methyl-3-penten-2-one through a series of reactions involving Grignard reagents and nucleophilic additions .

Pharmaceutical Applications

The pharmaceutical industry extensively uses (3S)-3-bromobutan-2-one as a building block for drug development:

- Metalloenzyme Inhibitors : Research has shown that compounds derived from (3S)-3-bromobutan-2-one exhibit metalloenzyme modulating activities, which are crucial for developing drugs targeting various diseases .

- Antifungal Agents : Derivatives of this compound have been synthesized and evaluated for antifungal activity. For example, novel derivatives with diphenyl ether moieties displayed significant effectiveness against pathogens such as Rhizoctonia solani and Botrytis cinerea, indicating potential applications in antifungal drug development .

Agrochemical Formulations

(3S)-3-bromobutan-2-one is also relevant in the agrochemical sector:

- Pesticide Development : The compound can be used as a precursor for synthesizing pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and selectivity of agrochemicals .

Case Study 1: Synthesis of Antifungal Compounds

A study demonstrated that derivatives synthesized from (3S)-3-bromobutan-2-one exhibited significant antifungal properties. The research involved creating various compounds through halogenation and subsequent reactions, leading to effective fungicides that outperformed existing commercial options .

Case Study 2: Metalloenzyme Modulation

Research into metalloenzyme inhibitors derived from (3S)-3-bromobutan-2-one highlighted its potential in treating diseases mediated by such enzymes. The study focused on the design and synthesis of these inhibitors, showcasing their efficacy in preclinical models .

Vergleich Mit ähnlichen Verbindungen

Functional Group and Reactivity

(3S)-3-Bromobutan-2-one shares structural similarities with other brominated and non-brominated analogs. Key comparisons include:

Key Observations :

- Bromine Position: Bromine at position 3 in (3S)-3-bromobutan-2-one contrasts with brominated carboxylic acids (e.g., (S)-3-Bromobutanoic acid) where bromine is adjacent to a carboxyl group. This positional difference alters reactivity: bromine in the ketone derivative is more prone to elimination, while in carboxylic acids, decarboxylation may dominate .

- Stereochemical Impact: The S-configuration in (3S)-3-bromobutan-2-one may lead to enantioselective outcomes in reactions, similar to the stereochemical effects observed in (2R,3S)-β-D-glucopyranoside derivatives .

Q & A

Q. What role does (3S)-3-bromobutan-2-one play in modulating biological activity in medicinal chemistry studies?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with varying halogen positions and assess antimicrobial/antiproliferative activity.

- Docking simulations : Predict binding affinities to target enzymes (e.g., kinases) using molecular dynamics. Validate with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.